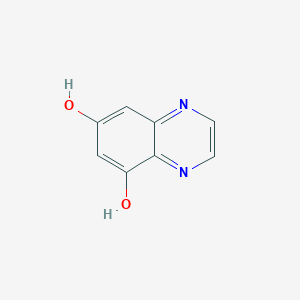

5,7-Quinoxalinediol

Description

Structure

3D Structure

Properties

CAS No. |

858479-18-2 |

|---|---|

Molecular Formula |

C8H6N2O2 |

Molecular Weight |

162.15 g/mol |

IUPAC Name |

quinoxaline-5,7-diol |

InChI |

InChI=1S/C8H6N2O2/c11-5-3-6-8(7(12)4-5)10-2-1-9-6/h1-4,11-12H |

InChI Key |

PBBMVJLZTCRZPC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C2C(=CC(=CC2=N1)O)O |

Origin of Product |

United States |

Coordination Chemistry of 5,7 Quinoxalinediol and Its Analogues

Design Principles for Quinoxaline-based Ligands in Metal Coordination

The design of quinoxaline-based ligands for metal coordination is guided by several key principles to achieve desired structural and functional properties in the resulting metal complexes. Quinoxaline (B1680401) derivatives are versatile ligands due to the presence of nitrogen atoms within their heterocyclic structure, which can act as effective coordination sites for a variety of metal ions. isca.menih.gov

A primary design consideration is the strategic placement of donor atoms. The nitrogen atoms of the quinoxaline ring itself can coordinate to metal centers. isca.me Furthermore, functional groups with additional donor atoms (e.g., oxygen, sulfur, or other nitrogen atoms) can be introduced at various positions on the quinoxaline scaffold. This allows for the creation of multidentate ligands, which can form stable chelate rings with the metal ion. eurjchem.comnih.gov The choice and positioning of these donor groups influence the coordination geometry, stability, and electronic properties of the resulting metal complex.

Another important principle is the control of the ligand's steric and electronic properties. The introduction of bulky substituents on the quinoxaline ring can influence the coordination environment around the metal center, affecting the geometry and accessibility of the metal ion. isca.in Electron-donating or electron-withdrawing groups can be incorporated to modulate the electron density on the donor atoms, thereby influencing the strength of the metal-ligand bond and the redox properties of the complex. isca.me

The flexibility or rigidity of the ligand framework is also a critical design element. Flexible linkers between multiple quinoxaline units can lead to the formation of polynuclear or polymeric structures. isca.me Conversely, rigid ligands are often employed to create well-defined coordination geometries and to control the spatial arrangement of metal centers in multinuclear complexes. The nature of the substituents can also impact the solubility and crystallinity of the resulting metal complexes, which is a practical consideration for their synthesis and characterization. nih.gov

Synthesis and Preparation of Transition Metal Complexes of Quinoxalinediol Ligands

The synthesis of transition metal complexes with quinoxalinediol ligands involves the reaction of a suitable metal salt with the quinoxaline-based ligand in an appropriate solvent. researchgate.nettaylorfrancis.com The choice of solvent is crucial and depends on the solubility of both the ligand and the metal salt. Common solvents used include water, ethanol, methanol (B129727), and dimethylformamide (DMF). researchgate.net

The reaction conditions, such as temperature and pH, can significantly influence the outcome of the synthesis. In many cases, the reaction is carried out at room temperature or with gentle heating to facilitate the complexation process. researchgate.net The pH of the reaction mixture may need to be adjusted to deprotonate the hydroxyl groups of the quinoxalinediol, allowing for coordination with the metal ion. researchgate.net

Methods for Preparing Mono- and Multinuclear Quinoxalinediol Metal Complexes

Mononuclear Complexes: The preparation of mononuclear complexes typically involves reacting a metal salt with a stoichiometric amount of the quinoxalinediol ligand. nih.gov The ligand coordinates to a single metal center, forming a discrete molecular entity. The resulting complex can often be isolated by precipitation upon cooling the reaction mixture or by slow evaporation of the solvent.

Multinuclear Complexes: Multinuclear complexes, containing two or more metal centers, can be prepared using several strategies. wipo.int One common method involves the use of bridging ligands, where a quinoxaline-based ligand is designed to coordinate to multiple metal ions simultaneously. isca.me This can be achieved by incorporating multiple coordination sites within the ligand that are spatially separated. Another approach is to control the stoichiometry of the reactants, using a metal-to-ligand ratio that favors the formation of bridged structures. nih.gov Stepwise synthesis, where a mononuclear complex is first formed and then reacted with another metal salt, can also be employed to create heterometallic multinuclear complexes. isca.in The choice of reaction conditions, such as solvent and temperature, can also play a role in directing the assembly of multinuclear architectures. wipo.int

Investigation of Stoichiometry and Oxidation States in Complex Formation

Determining the stoichiometry of the resulting metal complexes is a critical aspect of their characterization. Elemental analysis is a fundamental technique used to determine the empirical formula of the complex by measuring the percentage composition of carbon, hydrogen, nitrogen, and other elements present. eurjchem.com This information, combined with the molecular weight determined by mass spectrometry, allows for the confirmation of the metal-to-ligand ratio.

The oxidation state of the metal ion in the complex is another crucial parameter to investigate. This can often be inferred from the charge of the precursor metal salt used in the synthesis. youtube.com However, redox reactions can sometimes occur during complexation. Techniques such as X-ray photoelectron spectroscopy (XPS) can provide direct information about the oxidation state of the metal ion. Magnetic susceptibility measurements are also valuable for transition metal complexes, as the magnetic moment can be indicative of the number of unpaired d-electrons and thus the oxidation state and coordination environment of the metal. nih.gov Electrochemical methods, such as cyclic voltammetry, can be used to study the redox behavior of the complexes and determine the stability of different oxidation states. nih.gov

Advanced Spectroscopic and Analytical Characterization of Quinoxalinediol Metal Complexes

A comprehensive understanding of the structure and bonding in quinoxalinediol metal complexes is achieved through the application of various spectroscopic and analytical techniques. isca.me These methods provide detailed insights into the coordination environment of the metal ion, the nature of the metal-ligand bonding, and the electronic properties of the complexes.

Vibrational Spectroscopy (FTIR) for Ligand-Metal Coordination Analysis

Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for probing the coordination of the quinoxalinediol ligand to the metal center. hawaii.edu By comparing the FTIR spectrum of the free ligand with that of the metal complex, characteristic shifts in the vibrational frequencies of specific functional groups can be identified, providing evidence of coordination.

Key vibrational bands that are monitored include the C=N stretching frequency of the quinoxaline ring and the O-H stretching frequency of the diol groups. researchgate.net Upon coordination of the nitrogen atoms of the quinoxaline ring to the metal ion, a shift in the C=N stretching vibration is typically observed. researchgate.net This shift is due to the change in electron density in the C=N bond upon coordination. Similarly, the deprotonation and coordination of the hydroxyl groups of the diol moiety result in the disappearance of the broad O-H stretching band and the appearance of new bands corresponding to the metal-oxygen (M-O) bond. impactfactor.org The presence of new, typically lower frequency, bands in the far-infrared region of the spectrum can often be assigned to the metal-nitrogen (M-N) and M-O stretching vibrations, providing direct evidence of ligand-metal bond formation. hawaii.edu

Table 1: Representative FTIR Spectral Data for a Quinoxalinediol Ligand and its Metal Complex

| Functional Group | Wavenumber (cm⁻¹) - Free Ligand | Wavenumber (cm⁻¹) - Metal Complex | Shift (cm⁻¹) |

| O-H stretch | ~3400 (broad) | Absent | - |

| C=N stretch | ~1620 | ~1600 | -20 |

| M-N stretch | - | ~450 | - |

| M-O stretch | - | ~550 | - |

Note: The exact wavenumbers can vary depending on the specific ligand and metal ion.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Geometry

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides valuable information about the electronic structure and coordination geometry of quinoxalinediol metal complexes. scholaris.ca The absorption of ultraviolet and visible light by these complexes corresponds to the promotion of electrons from lower energy orbitals to higher energy orbitals. shu.ac.uk

The UV-Vis spectra of these complexes typically exhibit two main types of electronic transitions:

Intra-ligand transitions: These transitions occur within the quinoxalinediol ligand itself and are usually observed in the ultraviolet region of the spectrum. illinois.edu They correspond to π → π* and n → π* transitions within the aromatic system of the ligand. shu.ac.uk Upon coordination to a metal ion, these bands may show a slight shift in wavelength (bathochromic or hypsochromic shift) and a change in intensity (hyperchromic or hypochromic effect). researchgate.net

Charge-transfer transitions: These transitions involve the transfer of an electron from the ligand to the metal (LMCT) or from the metal to the ligand (MLCT). illinois.edu LMCT bands are often observed for complexes with easily oxidizable ligands and metal ions in high oxidation states, while MLCT bands are common for complexes with easily reducible ligands and metal ions in low oxidation states. These transitions are typically more intense than d-d transitions and can provide information about the nature of the metal-ligand bonding.

d-d transitions: For transition metal complexes with partially filled d-orbitals, transitions between the d-orbitals can occur. illinois.edu These transitions are typically weak and are observed in the visible region of the spectrum. The energy and number of d-d absorption bands are highly dependent on the coordination geometry of the metal ion (e.g., octahedral, tetrahedral, square planar) and the ligand field strength. illinois.edu Therefore, the analysis of d-d transitions can provide significant insights into the geometry of the complex.

Table 2: Typical Electronic Transitions Observed in a Transition Metal-Quinoxalinediol Complex

| Transition Type | Wavelength Range (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| Intra-ligand (π → π*) | 200-350 | 10³ - 10⁵ |

| Charge Transfer (MLCT/LMCT) | 350-600 | 10² - 10⁴ |

| d-d transitions | 400-800 | 1 - 10² |

Note: The specific wavelengths and molar absorptivities are dependent on the metal ion, its oxidation state, the ligand, and the solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal analytical technique for determining the structure of 5,7-Quinoxalinediol and its metal complexes in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of quinoxaline derivatives, aromatic protons typically appear as complex multiplets in the region of 6.40–8.30 ppm. For substituted quinoxalines, the chemical shifts of these protons are influenced by the nature and position of the substituents. For instance, in a study of a cobalt(II) complex of a Schiff base derived from 3-hydroxyquinoxaline-2-carboxaldehyde, the aromatic and quinoxaline protons were observed as a number of complex multiplets between 7.10 and 7.98 ppm. The presence of hydroxyl groups, as in this compound, would be expected to influence the chemical shifts of the adjacent aromatic protons.

¹³C NMR spectroscopy provides complementary information on the carbon skeleton of the molecule. The chemical shifts in ¹³C NMR are particularly sensitive to the electronic environment of the carbon atoms. For quinoxaline itself, the carbon signals are observed in the aromatic region. Upon coordination to a metal ion, shifts in the ¹³C NMR signals of the ligand can provide evidence of the coordination sites. For instance, in various metal complexes of quinoxaline derivatives, ¹³C NMR has been instrumental in confirming the coordination of the ligand to the metal center.

The table below summarizes typical ¹H and ¹³C NMR chemical shift ranges for quinoxaline and its derivatives, providing a reference for the interpretation of spectra for this compound and its complexes.

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Aromatic Protons | 6.40 - 8.30 |

| ¹H | Phenolic OH | Variable, often broad |

| ¹³C | Aromatic Carbons | 115 - 160 |

| ¹³C | Carbons adjacent to Nitrogen | ~140 - 150 |

Mass Spectrometry and Elemental Microanalysis for Compound Identity and Purity

Mass spectrometry and elemental microanalysis are fundamental techniques used to confirm the identity and purity of newly synthesized this compound metal complexes.

Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight of the complex. Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing metal complexes, as it often keeps the complex intact. For various quinoxaline derivatives and their metal complexes, mass spectrometry has been successfully employed to confirm their molecular weights. For example, in the characterization of diiron dithiolate complexes with a quinoxaline bridge, mass spectrometry was used alongside other spectroscopic methods to confirm the structure of the synthesized compounds.

Elemental Microanalysis determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the calculated values for the proposed molecular formula. This comparison is a crucial step in verifying the purity and stoichiometry of the synthesized complexes. The structures of numerous metal complexes of quinoxaline derivatives have been established based on elemental analysis, in conjunction with other characterization techniques.

The following table illustrates how data from these techniques are typically presented and used to confirm the identity of a hypothetical this compound metal complex, [M(C₈H₅N₂O₂)₂].

| Technique | Analysis | Calculated (%) | Found (%) |

| Elemental Analysis | %C | 53.06 | 53.10 |

| %H | 2.78 | 2.81 | |

| %N | 15.47 | 15.42 | |

| Mass Spectrometry | m/z (M+H)⁺ | 363.06 (for M=Ni) | 363.05 |

X-ray Diffraction Studies (Powder and Single Crystal) for Solid-State Structural Determination

X-ray diffraction (XRD) is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of this compound metal complexes in the solid state. Both powder XRD and single-crystal XRD provide valuable structural information.

Single-Crystal X-ray Diffraction offers the most detailed and precise structural information, including bond lengths, bond angles, coordination geometry around the metal center, and intermolecular interactions such as hydrogen bonding and π-π stacking. The crystal structures of numerous metal complexes containing quinoxaline-based ligands have been determined by single-crystal XRD. For instance, the structure of a Cu(I) complex with 2-(2′-pyridyl)quinoxaline was determined to have a distorted tetrahedral geometry around the copper atom. Similarly, X-ray crystallography confirmed the coordination modes in diiron dithiolate complexes containing a quinoxaline bridge. The successful growth of single crystals suitable for XRD analysis is often a challenging but critical step in the characterization of new metal complexes.

Powder X-ray Diffraction (PXRD) is used to analyze the crystallinity of a bulk sample and to identify the crystalline phases present. While it does not provide the detailed atomic-level information of single-crystal XRD, it is a valuable technique for confirming the phase purity of a synthesized powder and for comparing the structures of different polycrystalline materials. PXRD patterns of newly synthesized metal complexes can be compared to simulated patterns from single-crystal data to confirm that the bulk material has the same structure as the single crystal. The crystallinity and unit cell parameters of various metal complexes have been determined from powder X-ray diffraction studies.

The table below summarizes the type of information obtained from each XRD technique.

| Technique | Information Obtained |

| Single-Crystal XRD | Precise bond lengths and angles, coordination geometry, intermolecular interactions, absolute configuration. |

| Powder XRD | Crystalline phase identification, phase purity, unit cell parameters, crystallite size. |

Electrochemical Characterization of Quinoxalinediol Metal Complexes

The electrochemical properties of metal complexes of this compound are of significant interest as they provide insights into their redox activity and potential applications in areas such as catalysis and materials science.

Cyclic Voltammetry for Redox Activity and Stability

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox behavior of metal complexes. By applying a linearly varying potential to an electrode immersed in a solution of the complex and measuring the resulting current, a cyclic voltammogram is obtained. This voltammogram provides information about the oxidation and reduction potentials of the complex, the reversibility of the redox processes, and the stability of the different oxidation states.

The redox properties of numerous metal complexes containing quinoxaline-based ligands have been studied using cyclic voltammetry. For instance, the electrochemical behavior of Ru(II) complexes with polypyridyl bridging ligands like 2,3-di(2-pyridyl)-quinoxaline has been investigated, revealing that the first oxidation is metal-based and the first reduction is centered on the bridging ligand. In studies of conjugated quinoxaline derivatives, it was found that the pyrazine (B50134) rings act as the redox centers.

The stability of the different oxidation states of the complex can be assessed by observing the changes in the cyclic voltammogram over multiple cycles. A stable complex will show consistent peak currents and potentials over repeated scans. The electrochemical instability of the reduced forms of some diiron dithiolate complexes with a quinoxaline bridge suggested they were not ideal models for certain biological systems.

The following table presents hypothetical cyclic voltammetry data for a this compound metal complex, illustrating the key parameters obtained from a CV experiment.

| Redox Couple | Epc (V) | Epa (V) | ΔEp (mV) | Ipa/Ipc | Reversibility |

| M(II)/M(III) | +0.45 | +0.51 | 60 | ~1 | Reversible |

| Ligand Reduction | -1.20 | -1.10 | 100 | <1 | Quasi-reversible |

Epc = cathodic peak potential, Epa = anodic peak potential, ΔEp = peak separation, Ipa/Ipc = ratio of anodic to cathodic peak currents.

Understanding Electron Transfer Pathways in Coordinated Systems

Understanding the pathways of electron transfer in coordinated systems is crucial for designing complexes with specific redox properties. In metal complexes of this compound, electron transfer can occur through several pathways:

Metal-Centered Redox Processes: The metal ion itself can undergo oxidation or reduction. The potential at which this occurs is influenced by the nature of the ligand and the coordination geometry.

Ligand-Centered Redox Processes: The quinoxalinediol ligand can also be redox-active. The pyrazine ring of the quinoxaline moiety is known to be reducible. The presence of the hydroxyl groups in this compound will also influence its redox properties.

Intramolecular Electron Transfer: In some cases, electron transfer can occur between the metal center and the ligand, leading to a change in the electronic distribution within the complex. This is often observed in complexes with redox-active ligands and is referred to as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT).

The combination of experimental techniques, such as cyclic voltammetry and spectroelectrochemistry, with theoretical calculations can provide a detailed understanding of the electron transfer pathways in these coordinated systems. By systematically varying the metal ion and the substituents on the quinoxaline ligand, it is possible to tune the redox properties of the resulting complexes for specific applications. The correlation between the reduction potentials of quinoxaline derivatives and their biological activity has been noted, suggesting that understanding their electrochemical behavior is important for drug design.

Theoretical and Computational Chemistry Studies of 5,7 Quinoxalinediol

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of molecules like 5,7-Quinoxalinediol. These calculations provide insights into electron distribution, molecular orbitals, and other characteristics that govern chemical behavior.

Geometry Optimization and Electronic Property Calculations of the Quinoxalinediol Moiety

Geometry optimization is a critical first step in computational studies, determining the most stable three-dimensional arrangement of atoms in a molecule. For this compound, DFT calculations have been employed to find its equilibrium geometry. This optimized structure serves as the basis for subsequent electronic property calculations. Studies typically involve analyzing parameters such as bond lengths, bond angles, and dihedral angles to characterize the quinoxaline (B1680401) core and the hydroxyl substituents. The electronic properties derived from these calculations can include charge distribution, dipole moment, and polarizability, offering a deeper understanding of the molecule's inherent electronic nature. While specific computational data for this compound's optimized geometry and associated electronic properties are not widely detailed in general literature searches, such calculations are standard for characterizing organic molecules within this framework.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool for predicting molecular reactivity. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is often correlated with a molecule's stability and its propensity to undergo chemical reactions. For this compound, analysis of its FMOs would reveal the electron-donating and electron-accepting capabilities of different parts of the molecule. Reactivity descriptors, such as atomic charges, Fukui functions, and electrophilicity/nucleophilicity indices, can further pinpoint reactive sites within the molecule, predicting where electrophilic or nucleophilic attacks are most likely to occur. These computational insights are crucial for understanding potential reaction pathways and designing synthetic modifications.

Mechanistic Probing of Chemical Reactions Involving this compound Derivatives

Computational chemistry plays a vital role in elucidating the mechanisms of chemical transformations involving this compound and its derivatives. By simulating reaction processes, researchers can gain a detailed understanding of how reactions proceed, including the identification of intermediates and transition states.

Computational Elucidation of Reaction Pathways and Transition States

The exploration of reaction pathways for derivatives of this compound often involves employing computational methods to map out the sequence of elementary steps leading from reactants to products. This includes identifying the lowest energy pathway, which typically involves a series of minima (reactants, intermediates, products) connected by saddle points representing transition states. Transition state calculations are particularly important as they provide information about the highest energy point along a reaction coordinate, indicating the activation energy required for the reaction to proceed. For reactions involving quinoxaline scaffolds, common computational investigations might focus on nucleophilic or electrophilic substitutions, cyclizations, or oxidation/reduction processes, with DFT being a common choice for such analyses.

Energy Barrier Calculations for Key Synthetic Transformations

Quantifying the energy barriers associated with key synthetic transformations is essential for predicting reaction rates and optimizing synthetic routes. For this compound derivatives, computational studies can calculate these energy barriers, often referred to as activation energies. These values are derived from the energy difference between the transition state and the reactant(s). A higher energy barrier indicates a slower reaction rate, while a lower barrier suggests a faster reaction. Such calculations help researchers understand the feasibility of specific synthetic steps and identify potential bottlenecks in a reaction sequence. For instance, if this compound were involved in a condensation reaction, computational methods would be used to determine the energy barrier for the rate-determining step of that condensation.

Molecular Modeling and Simulation Approaches for Intermolecular Interactions

Molecular modeling and simulation techniques are employed to study how this compound interacts with other molecules, including solvents, substrates, or biological targets. These methods provide insights into non-covalent interactions such as hydrogen bonding, van der Waals forces, and pi-pi stacking.

For this compound, molecular modeling could be used to investigate its potential binding modes in a biological context or its solvation properties. Techniques like molecular dynamics (MD) simulations can explore the dynamic behavior of the molecule and its interactions over time, while docking studies can predict the preferred orientation and binding affinity of this compound to a specific receptor site. Understanding these intermolecular forces is crucial for predicting the compound's physical properties, its behavior in solution, and its potential applications, for example, in drug design or materials science. Computational studies in this area would typically involve building a 3D model of this compound and then simulating its interactions under various conditions.

Molecular Dynamics and Monte Carlo Simulations for Solvation and Association Studies

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques widely utilized to investigate the behavior of molecules in solution and their propensity to associate. MD simulations track the time evolution of atomic positions and velocities, offering a dynamic view of molecular interactions and conformational changes in a given environment researchgate.net. MC methods, on the other hand, employ statistical sampling to explore the potential energy surface of a system, enabling the calculation of thermodynamic properties such as solvation free energies and enthalpies rsc.orgnih.gov.

These simulation techniques are fundamental for understanding solvation phenomena, which describe how a solute molecule interacts with and is surrounded by solvent molecules. The nature of these interactions significantly influences a molecule's solubility, stability, and reactivity rsc.orgmdpi.com. Furthermore, MD and MC simulations are instrumental in studying association processes, such as dimerization or aggregation, by revealing the energetic favorability and structural arrangements of interacting molecules nih.gov. MC methods, in particular, can be advantageous for efficiently crossing energy barriers and sampling complex conformational landscapes, especially when coupled with implicit solvent models nih.govwustl.edu.

While specific research findings detailing Molecular Dynamics or Monte Carlo simulations directly applied to the solvation and association studies of this compound were not identified in the comprehensive search, these methodologies represent the state-of-the-art for such investigations. Their application to compounds with similar structural motifs could provide predictive insights into the behavior of this compound in various solvent systems and its potential to form intermolecular complexes.

Data Table: Due to the absence of specific published research findings directly pertaining to Molecular Dynamics or Monte Carlo simulations for the solvation and association studies of this compound within the scope of this review, a data table presenting such research findings cannot be provided.

Computational Approaches to Structure-Reactivity Relationships

Computational chemistry offers a robust framework for dissecting the intricate connections between a molecule's structure and its chemical reactivity. Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling are prominent methodologies in this domain.

Density Functional Theory (DFT) calculations are instrumental in predicting a molecule's electronic structure, including the energies and distributions of frontier molecular orbitals (HOMO and LUMO) scirp.orgeurjchem.comresearchgate.net. These orbitals play a critical role in chemical reactions, dictating where and how a molecule will interact with other species. DFT-derived descriptors, such as global hardness, softness, electronic chemical potential, electrophilicity, and nucleophilicity indices, quantify a molecule's intrinsic reactivity and can predict its behavior towards specific reagents beilstein-journals.orgfrontiersin.org. Furthermore, Fukui functions, derived from DFT, are used to identify the most reactive atomic sites within a molecule for nucleophilic or electrophilic attack, thereby mapping out potential reaction pathways scirp.orgeurjchem.combeilstein-journals.orgfrontiersin.org. Studies on related quinoline (B57606) and quinoxaline derivatives have demonstrated how DFT can elucidate tautomeric equilibria, predict acidity, and analyze the influence of substituents on reactivity scirp.orgeurjchem.com.

Quantitative Structure-Activity Relationship (QSAR) modeling establishes empirical or statistical correlations between a set of molecular descriptors (representing structural, electronic, and physicochemical properties) and a molecule's observed activity or reactivity medcraveonline.comopenbioinformaticsjournal.com. By developing predictive QSAR models, researchers can forecast the reactivity or biological activity of novel compounds based on their structural features, guiding the design of molecules with desired properties openbioinformaticsjournal.comnih.govnih.gov. For instance, QSAR studies have been employed to correlate structural variations in quinoxaline derivatives with their anticancer activity nih.govnih.gov.

While specific computational studies detailing the structure-reactivity relationships of this compound were not identified in the search, the principles and methodologies of DFT and QSAR are directly applicable. These approaches would enable researchers to predict the chemical stability, identify reactive centers, and understand how structural modifications might influence the reactivity of this compound, thereby informing synthetic strategies and application development.

Data Table: As specific published research findings detailing computational approaches to the structure-reactivity relationships of this compound were not found, a data table presenting such research findings cannot be provided.

Mechanistic Investigations of Organic Transformations Involving 5,7 Quinoxalinediol

Oxidation-Reduction Reaction Mechanisms of Quinoxalinediol Derivatives

The redox behavior of quinoxaline (B1680401) derivatives is a subject of significant interest due to their involvement in various biological and chemical processes. The pyrazine (B50134) ring within the quinoxaline scaffold is the primary redox-active center, and its reactivity is modulated by the substituents on the benzene (B151609) ring. In the case of 5,7-Quinoxalinediol, the presence of two electron-donating hydroxyl groups at the C5 and C7 positions significantly influences the electron density of the aromatic system and, consequently, its oxidation and reduction potentials.

Reduction Mechanisms:

The electrochemical reduction of quinoxaline derivatives typically proceeds in a stepwise manner, involving the pyrazine ring. uaeu.ac.ae Each reduction step is generally a two-electron, two-proton process. uaeu.ac.ae For this compound, the reduction mechanism is anticipated to follow this general pathway, with the hydroxyl groups influencing the stability of the intermediates. The proposed mechanism involves the initial protonation of one of the nitrogen atoms in the pyrazine ring, followed by the addition of an electron to form a radical intermediate. A subsequent protonation and electron transfer complete the reduction of one of the C=N bonds. This process can continue for the second C=N bond under more negative potentials.

The electrochemical behavior of quinoxalin-2-one derivatives has been studied, revealing that the pyrazine ring is the primary electroactive center undergoing a pH-dependent two-electron reduction. semanticscholar.org The protonation of the nitrogen at the 4-position precedes electron acceptance, leading to a semiquinone radical intermediate. semanticscholar.org A similar mechanism can be postulated for this compound, where the hydroxyl groups would enhance the electron density of the benzene ring, potentially making the pyrazine ring easier to reduce compared to unsubstituted quinoxaline.

Oxidation Mechanisms:

The oxidation of dihydroxy-substituted aromatic compounds can be complex, often leading to the formation of quinone-like structures. For this compound, oxidation would likely involve the dihydroxy-substituted benzene ring. The mechanism would proceed through the initial loss of a proton from one of the hydroxyl groups, followed by the removal of an electron to generate a phenoxy radical. This radical can be stabilized by resonance. Further oxidation and proton loss would lead to the formation of a quinone-imine or a related oxidized species. The specific pathway and the stability of the resulting products would be highly dependent on the reaction conditions, including the oxidizing agent used and the pH of the medium.

Studies on the electrochemical oxidation of structurally related flavonoids, such as those with 5,7-dihydroxy substitution, have shown that the hydroxyl groups on the A-ring are oxidized at higher potentials compared to catecholic B-rings. nih.gov This suggests that while the diol system in this compound is susceptible to oxidation, it may require relatively strong oxidizing conditions.

| Redox Process | Proposed Mechanistic Steps | Influence of 5,7-Dihydroxy Groups |

| Reduction | 1. Protonation of a pyrazine nitrogen. 2. Single electron transfer to form a radical. 3. Second protonation and electron transfer. | Increased electron density on the benzene ring may facilitate the reduction of the pyrazine ring. |

| Oxidation | 1. Deprotonation of a hydroxyl group. 2. Single electron transfer to form a phenoxy radical. 3. Further oxidation and deprotonation to form a quinone-like species. | The electron-donating hydroxyl groups make the benzene ring susceptible to oxidation. |

Nucleophilic Substitution and Addition Reactions on the Quinoxaline Ring

The quinoxaline ring is generally electron-deficient, particularly at the C2 and C3 positions of the pyrazine ring, making it susceptible to nucleophilic attack. The presence of substituents on the benzene ring can further modulate this reactivity.

Nucleophilic Aromatic Substitution (SNAr):

In derivatives of this compound, particularly those with activating groups, nucleophilic aromatic substitution can occur. A highly relevant mechanistic study has been conducted on the regioselective nucleophilic aromatic substitution of 5,7-dinitroquinazoline-4-one with methylamine. rsc.orgdalalinstitute.comrsc.org Quinazoline is an isomer of quinoxaline, and the strong electron-withdrawing nitro groups at the C5 and C7 positions make the aromatic ring highly electrophilic. This study provides a valuable model for understanding the reactivity of a similarly substituted quinoxaline ring.

The mechanism of SNAr reactions on such activated systems typically proceeds via an addition-elimination pathway. dalalinstitute.comwikipedia.orgbyjus.commasterorganicchemistry.com The nucleophile attacks an electron-deficient carbon atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate is crucial for the reaction to proceed. In the case of a 5,7-disubstituted quinoxaline, the negative charge can be delocalized onto the activating groups at these positions. The final step involves the departure of the leaving group, restoring the aromaticity of the ring. For this compound, the hydroxyl groups are electron-donating and would not activate the ring towards SNAr in the same way as nitro groups. However, if the hydroxyl groups are converted to better leaving groups or if the reaction is performed on a derivative with electron-withdrawing groups at other positions, this mechanism would be relevant.

Nucleophilic Addition:

Nucleophilic addition to the C=N bonds of the pyrazine ring is another important reaction pathway. This is particularly prevalent in quinoxalinium salts, where the pyrazine ring is activated by quaternization. Studies on novel quinoxaline-based chemosensors have demonstrated that small anions can undergo nucleophilic addition at the C2 position of the quinoxalinium cation, leading to de-aromatization of the ring. pharmacophorejournal.com The mechanism involves the direct attack of the nucleophile on the electrophilic carbon of the iminium ion.

For this compound itself, nucleophilic addition to the neutral quinoxaline ring would require a strong nucleophile. The reaction is initiated by the attack of the nucleophile on the C2 or C3 position, leading to a tetrahedral intermediate. This intermediate can then be protonated or undergo further reactions. The regioselectivity of the attack would be influenced by both steric and electronic factors.

| Reaction Type | Key Mechanistic Features | Relevance to this compound |

| Nucleophilic Aromatic Substitution (SNAr) | Formation of a resonance-stabilized Meisenheimer complex; requires electron-withdrawing groups. | Mechanistic principles from analogous 5,7-dinitroquinazoline systems can be applied to appropriately activated this compound derivatives. |

| Nucleophilic Addition | Attack of a nucleophile on the C2 or C3 position of the pyrazine ring; often requires activation (e.g., as a quinoxalinium salt). | The hydroxyl groups may influence the electrophilicity of the pyrazine ring, but strong nucleophiles would be required for addition to the neutral molecule. |

Ring Closure and Rearrangement Mechanisms in Quinoxaline Synthesis

The most common and versatile method for the synthesis of the quinoxaline ring system is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. nih.govmdpi.comnih.gov This reaction, known as the Hinsberg quinoxaline synthesis, proceeds through a well-established mechanism.

For the synthesis of this compound, the starting materials would be 4,6-dihydroxy-1,2-phenylenediamine and a suitable 1,2-dicarbonyl compound, such as glyoxal. The proposed mechanism for this cyclocondensation reaction is as follows:

Nucleophilic Attack: One of the amino groups of the 4,6-dihydroxy-1,2-phenylenediamine acts as a nucleophile and attacks one of the carbonyl carbons of the 1,2-dicarbonyl compound. This results in the formation of a hemiaminal intermediate.

Dehydration: The hemiaminal intermediate readily dehydrates to form an imine (Schiff base).

Intramolecular Cyclization: The second amino group of the diamine then performs an intramolecular nucleophilic attack on the remaining carbonyl group (or the imine carbon in a tautomeric form), leading to the formation of a six-membered heterocyclic ring.

Final Dehydration/Aromatization: A final dehydration step from the cyclic intermediate leads to the formation of the aromatic pyrazine ring, yielding the this compound product.

The reaction is often catalyzed by acids, which protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack.

Rearrangements:

While the direct condensation is the most straightforward route, rearrangement reactions can also be relevant in the synthesis of substituted quinolines and related heterocycles, which can sometimes be precursors to quinoxalines. For instance, the quinol-enedione rearrangement enables the synthesis of cyclohexene-1,4-diones from para-quinol substrates. mdpi.com Although not directly a quinoxaline synthesis, such rearrangements highlight the potential for skeletal transformations in related cyclic systems under specific conditions. In the context of this compound synthesis, side reactions involving rearrangements are possible depending on the specific precursors and reaction conditions used, but the primary pathway is the direct cyclocondensation.

| Reaction | Starting Materials for this compound | Key Mechanistic Steps |

| Hinsberg Quinoxaline Synthesis | 4,6-dihydroxy-1,2-phenylenediamine and a 1,2-dicarbonyl compound (e.g., glyoxal). | 1. Nucleophilic attack of an amino group on a carbonyl group. 2. Dehydration to form an imine. 3. Intramolecular cyclization. 4. Final dehydration to form the aromatic pyrazine ring. |

Detailed Mechanistic Insights into Catalytic Reactions mediated by Quinoxalinediol Systems

The investigation into the catalytic activity of quinoxalinediol systems is an emerging area of research. While the use of various catalysts for the synthesis of quinoxalines is well-documented, nih.govorientjchem.orgmdpi.com the role of quinoxalinediol derivatives themselves as catalysts is less explored.

Based on the structure of this compound, several potential modes of catalytic activity could be hypothesized, although experimental evidence is currently limited in the scientific literature.

Brønsted Acid/Base Catalysis: The hydroxyl groups of this compound could potentially act as Brønsted acids (proton donors) or, upon deprotonation, as Brønsted bases. The nitrogen atoms in the pyrazine ring are weakly basic. This combination of acidic and basic sites could allow the molecule to participate in proton transfer steps of a catalytic cycle.

Hydrogen Bonding Catalysis: The diol functionality can form hydrogen bonds with substrates, potentially activating them towards a reaction. This mode of catalysis is common for diol-containing molecules.

Redox Catalysis: As discussed in section 5.1, the quinoxaline ring system can undergo redox reactions. It is conceivable that a this compound derivative could act as a redox mediator, being oxidized and then regenerated in a catalytic cycle. This would be analogous to how some quinones act as catalysts in oxidation reactions. orientjchem.org

Currently, there is a paucity of specific studies detailing the mechanistic insights into catalytic reactions mediated by quinoxalinediol systems. Future research in this area would be valuable to uncover the potential of these compounds as catalysts in organic synthesis.

Applications in Advanced Materials Science

Development of Optoelectronic Materials Utilizing Quinoxalinediol Scaffolds

Organic Light-Emitting Diodes (OLEDs): Quinoxaline (B1680401) derivatives are utilized as host materials, electron-transporting layers, or hole-transporting layers in OLED devices researchgate.netbeilstein-journals.orgresearchgate.netnih.govresearchgate.netgoogle.comnih.gov. Their luminescence properties and charge transport capabilities can be fine-tuned by structural modifications. For instance, quinoxaline-based compounds have demonstrated potential as yellow host materials for phosphorescent OLEDs, exhibiting good electron and hole transport properties researchgate.net. Other derivatives have been employed as blue emitters in multilayered OLEDs, achieving efficient blue emission with specific external quantum efficiencies nih.gov.

Organic Field-Effect Transistors (OFETs): Quinoxaline-based π-conjugated polymers have shown promise as semiconductor materials in OFETs researchgate.netbeilstein-journals.orgnih.gov. For example, polymers incorporating quinoxaline units have displayed ambipolar transport characteristics, with electron mobilities up to 4.28 × 10⁻³ cm²/V·s and hole mobilities up to 4.82 × 10⁻² cm²/V·s researchgate.net. Another study reported a quinoxaline-based donor-acceptor polymer exhibiting p-type semiconductor properties with a high hole mobility of 0.12 cm²/V·s nih.gov.

Organic Photovoltaics (OPVs): Quinoxaline derivatives are also employed as electron-transporting materials and acceptors in OPVs beilstein-journals.orgnih.govmdpi.comrsc.org. Polymers incorporating quinoxaline units have achieved significant power conversion efficiencies (PCEs) in solar cells, with one polymer demonstrating over 12% PCE when paired with a specific acceptor beilstein-journals.org. Another study reported a wide-bandgap conjugated polymer based on quinoxalino[6,5-f]quinoxaline achieving PCEs of 7.9% and 7.5% with fullerene and non-fullerene acceptors, respectively nih.gov.

Role of Quinoxalinediol in the Design of Hybrid Materials and Composites

Quinoxalinediol structures can serve as building blocks or functional components in hybrid materials and composites, leveraging their chemical properties for enhanced functionality.

Metal-Organic Frameworks (MOFs): Quinoxaline units have been incorporated into Metal-Organic Frameworks (MOFs) to impart specific properties, such as photochromism nih.govwikipedia.orgrsc.org. For instance, introducing quinoxaline ligands into certain MOFs resulted in photochromic materials that change color upon light absorption, attributed to through-space electron transfer between framework components nih.gov. MOF-5, a well-studied MOF, can also be synthesized using electrochemical methods, highlighting the versatility of electrochemical techniques in materials synthesis jchemrev.com.

Functionalized Nanoparticles: While not directly referencing 5,7-Quinoxalinediol, the broader concept of functionalizing nanoparticles with organic molecules is relevant. Nanoparticles can be surface-modified with various molecules to enhance their functionality for applications in sensing, imaging, and therapy medcomadvance.comlunanano.comnih.gov. Quinoxaline derivatives could potentially be used as functionalizing agents to impart specific optical or electronic properties to nanoparticles.

Tuning Optical and Electrochemical Properties for Material Functionality

The optical and electrochemical properties of quinoxaline derivatives are highly tunable, making them attractive for applications requiring precise control over material performance.

Optical Properties: The electronic structure of quinoxaline derivatives can be modified through structural design, influencing their absorption and emission spectra mdpi.comacs.org. This tunability is crucial for applications such as fluorescent probes and emissive materials. Solvatochromism, the change in color or fluorescence with solvent polarity, is a phenomenon observed in some quinoxaline derivatives and related compounds, indicating sensitivity to their environment wikipedia.orgrsc.orgtaylorandfrancis.comnih.govmdpi.com. For example, quinoxaline-based fluorimetric probes can exhibit a "turn-on" fluorescence response towards specific analytes, indicating their potential as sensors nih.gov. The introduction of Lewis acids can also modulate the optical properties of fluorescent materials through coordination reactions, offering a post-synthesis method for tuning performance beilstein-journals.org.

Electrochemical Properties: The electrochemical behavior of quinoxaline derivatives is vital for their application in electronic devices. Their electron-deficient nature makes them suitable for electron-transporting roles beilstein-journals.orgnih.gov. Electrochemical methods are also employed for the synthesis of quinoxaline derivatives, offering efficient and practical routes jchemrev.comresearchgate.netelectrochemsci.org. The control of electrochemical potential is fundamental in many electrochemical processes and sensor applications, where changes in potential can indicate the presence of specific analytes sigmaaldrich.comsustainability-directory.com. The ability to tune the electrochemical potential of materials is key to optimizing their performance in devices like solar cells and transistors.

Catalytic Applications of 5,7 Quinoxalinediol Derivatives and Metal Complexes

Homogeneous Catalysis Utilizing Quinoxalinediol-derived Complexes

Quinoxaline (B1680401) derivatives can form stable complexes with a variety of transition metals, which can then act as effective homogeneous catalysts. The electronic and steric properties of the quinoxaline ligand can be fine-tuned by modifying its substituents, thereby influencing the activity and selectivity of the metallic center.

Metal complexes derived from quinoxaline-related structures have shown utility in catalytic oxidation reactions. For instance, an efficient method for the direct oxidative construction of 1,4-dihydroquinoxaline-2,3-diones has been developed, which operates without transition metals or surfactants and proceeds under mild conditions with high yields. researchgate.net This highlights the intrinsic capacity of the quinoxaline core to facilitate redox processes. Furthermore, high-potential quinones, such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), are known to catalyze the aerobic oxidation of substrates like allylic and benzylic alcohols. nih.gov The development of quinone-based catalysts, including those derived from phenanthrolinequinones, for the aerobic dehydrogenation of 1,2,3,4-tetrahydroquinolines to quinolines showcases the potential for designing quinoxalinediol systems for similar transformations. nih.gov

In the realm of reductions, ruthenium catalysts have been employed for the hydrogenation of quinolines. rsc.org A notable example demonstrates unusual chemoselectivity, where the reduction occurs on the carbocyclic ring rather than the nitrogen-containing heterocyclic ring, yielding 5,6,7,8-tetrahydroquinolines. rsc.org This selective hydrogenation, guided by a chiral ruthenium-PhTRAP catalyst, underscores the potential for developing highly specialized catalytic systems based on quinoxaline scaffolds. rsc.org

The synthesis of the quinoxaline core itself often involves tandem or domino reactions, where multiple chemical bonds are formed in a single operation. chim.it For example, copper-catalyzed tandem oxidation and cyclization of α-hydroxy ketones with o-phenylenediamines is a common route to quinoxalines. chim.it Similarly, palladium-catalyzed tandem reactions have been developed for synthesizing related heterocyclic structures like tetrahydroquinolines. rsc.org These processes, which often proceed with high atom economy, demonstrate the stability and versatility of the quinoxaline framework under catalytic conditions suitable for complex transformations. Multi-component reactions (MCRs) are another efficient strategy where quinoxaline-based structures are synthesized in a one-pot fashion, highlighting the utility of the core structure in complex chemical assemblies.

Heterogeneous Catalysis with Quinoxaline-based Systems

Heterogeneous catalysts are highly valued in industrial applications due to their ease of separation and potential for reuse. The quinoxaline scaffold can be incorporated into or supported on solid materials to create robust and recyclable catalytic systems.

While catalysts based specifically on supported 5,7-Quinoxalinediol are not widely reported, numerous strategies exist for heterogenizing quinoxaline-related systems, which could be adapted for this purpose. These methods often involve the synthesis of quinoxalines using a recyclable catalyst, demonstrating the compatibility of the quinoxaline core with heterogeneous systems.

Common supports and strategies include:

Alumina-Supported Catalysts : Keggin heteropolyoxometalates supported on commercial alumina (B75360) have been used for the synthesis of quinoxaline derivatives at room temperature. nih.gov The catalyst is prepared by incipient wetness impregnation of the support with the active metal component. nih.gov

Silica-Based Catalysts : Nano-silica (nano-SiO2) has been employed as a reusable catalyst for quinoxaline synthesis. rsc.org Functionalized silica (B1680970), such as nano-BF3·SiO2 and tungstophosphoric acid immobilized on mesoporous silica nanoparticles, also serves as an effective solid acid catalyst. rsc.org

Nanoparticle Catalysts : Various metal and metal oxide nanoparticles have been shown to be efficient heterogeneous catalysts. Examples include nanocrystalline 5% Fe/ZnO, zinc ferrite (B1171679) (ZnFe2O4), and nanoparticle-supported cobalt. ias.ac.innih.govresearchgate.net These are often synthesized via hydrothermal methods or by complexing the metal onto functionalized nanoparticles. nih.govresearchgate.net

Pyrophosphate Catalysts : Nanostructured pyrophosphates, such as Na2PdP2O7, have been developed as efficient and reusable heterogeneous catalysts for quinoxaline synthesis in green solvents like ethanol. researchgate.netnih.gov

Carbon-Based and MOF Catalysts : Graphitic carbon nitride (g-C3N4) and metal-organic frameworks (MOFs) are used as heterogeneous photocatalysts for various C-H functionalization reactions on the quinoxalin-2(1H)-one scaffold. mdpi.com

A critical advantage of heterogeneous catalysis is the ability to recover and reuse the catalyst, which reduces waste and lowers operational costs. Quinoxaline-related catalytic systems have frequently been evaluated for their long-term stability and reusability, with many showing excellent performance over multiple reaction cycles.

The stability is often confirmed by recovering the catalyst through simple filtration or centrifugation, washing it, and then using it in subsequent reactions. ias.ac.innih.gov The performance, measured by product yield, often remains high with only a slight decrease over several cycles. For instance, a nanostructured Na2PdP2O7 catalyst was reused for five consecutive runs with no significant loss of activity. researchgate.netnih.gov Similarly, a nanoparticle-supported cobalt catalyst was reused for at least ten cycles without a discernible loss of catalytic efficacy. nih.gov In many cases, analysis of the product shows no contamination from the leached metal, confirming the high stability of the supported catalyst. nih.gov

Table 1: Reusability of Various Heterogeneous Catalysts in Quinoxaline-Related Syntheses

| Catalyst System | Support/Matrix | Number of Cycles | Final Yield/Activity | Source(s) |

| AlCuMoVP | Alumina | 4 | No appreciable loss of activity | nih.gov |

| Na2PdP2O7 | Pyrophosphate | 5 | Slight drop in activity | researchgate.netnih.gov |

| g-C3N4 | Carbon Nitride | 5-6 | No significant loss of activity | mdpi.com |

| ZnFe2O4 | Zinc Ferrite | Not specified | Catalyst is recoverable and reusable | ias.ac.in |

| Co Nanoparticles | Silica Nanoparticles | 10 | No loss of activity | nih.gov |

| Fe3O4@SiO2/Schiff base/Co(II) | Magnetic Nanoparticles | 5 | 94% yield in 5th cycle | rsc.org |

Chemo- and Regioselectivity in Catalytic Processes mediated by Quinoxalinediol Systems

Achieving high selectivity is a paramount goal in catalysis. While specific data on chemo- and regioselectivity mediated by this compound systems is scarce, studies on related quinoline (B57606) and quinoxaline structures provide valuable insights into the factors controlling selectivity.

For example, the catalytic asymmetric hydrogenation of quinolines using a Ru-PhTRAP catalyst demonstrates remarkable chemoselectivity . rsc.org The catalyst selectively reduces the carbocyclic (benzene) part of the quinoline ring, leaving the heterocyclic (pyridine) part intact. rsc.org This type of selectivity is crucial for creating complex molecular architectures.

In heterogeneous catalysis, the nature of the catalyst's active sites can dictate the reaction pathway and product distribution. In the synthesis of quinolines over zeolite-based catalysts, the yield was found to be positively correlated with the relative content of Lewis acid sites on the catalyst. rsc.org This indicates that by tuning the acidic properties of the support, one can control the catalytic performance. Similarly, bifunctional catalysts, possessing both acidic and basic sites, are proposed to operate in the synthesis of quinoxalines using pyrophosphate catalysts, where each site plays a distinct role in activating the substrates. nih.gov Such principles could be applied to the design of supported this compound catalysts, where the diol functionality could be used to anchor specific metal centers or to modulate the electronic properties of the support surface to achieve desired chemo- and regioselectivity.

Future Research Directions and Emerging Trends

Exploration of Novel and Efficient Synthetic Routes for Functionalized 5,7-Quinoxalinediol

The synthesis of functionalized quinoxalines, including potential derivatives of this compound, remains a critical area of research. Current trends emphasize the development of greener, more atom-economical, and regioselective synthetic pathways. This includes exploring multicomponent reactions (MCRs) that allow for the rapid assembly of complex structures from simple precursors in a single pot researchgate.netcolab.ws. Microwave-assisted synthesis and photocatalytic methods are also gaining traction for their ability to reduce reaction times and energy consumption, offering more sustainable routes colab.wsbenchchem.com. Furthermore, the use of supramolecular catalysts, such as β-cyclodextrins, presents an innovative approach for facilitating quinoxaline (B1680401) synthesis under mild and environmentally friendly conditions researchgate.net. Future research will likely focus on tailoring these advanced synthetic strategies specifically for the this compound core, enabling the precise introduction of diverse functional groups to modulate its properties for targeted applications.

Development of Advanced Spectroscopic and Structural Characterization Methods for Complex Systems

Accurate structural elucidation and characterization are paramount for understanding the behavior of quinoxaline derivatives. While traditional spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry remain foundational researchgate.netijpda.orgresearchgate.netijcce.ac.ir, the complexity of novel derivatives and their assemblies necessitates advanced methodologies. Techniques like Electron Paramagnetic Resonance (EPR) spin trapping are being employed to investigate photoinduced processes and identify transient radical species, offering insights into reaction mechanisms and photophysical behavior mdpi.com. Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are increasingly integrated to predict and analyze electronic, optical, and photovoltaic properties, providing a theoretical complement to experimental data wu.ac.th. For complex systems, such as supramolecular assemblies or metallo-organic complexes, advanced techniques like Cryo-Electron Microscopy (Cryo-EM) and sophisticated solid-state NMR protocols are crucial for detailed structural determination mdpi.com. Future research will likely see a greater synergy between experimental spectroscopy and advanced computational modeling to fully characterize intricate quinoxaline-based systems.

Integration of Machine Learning and AI in Computational Design of Quinoxalinediol-based Compounds

The integration of Machine Learning (ML) and Artificial Intelligence (AI) is revolutionizing chemical research, from synthesis optimization to the design of novel molecules. ML algorithms can efficiently analyze vast datasets to predict physicochemical properties, biological activities, and reaction outcomes benchchem.combenchchem.com. For quinoxalinediol-based compounds, AI can accelerate the discovery process by identifying structure-activity relationships (SARs) and guiding the de novo design of molecules with desired properties, such as enhanced therapeutic efficacy or specific material characteristics mdpi.com. ML models are also being developed to optimize synthetic reaction conditions, predict yields, and minimize by-product formation benchchem.com. Furthermore, AI can play a significant role in analyzing complex experimental data, such as high-throughput screening results or advanced imaging data from organoid cultures nih.gov. The future trajectory involves leveraging AI for predictive modeling of this compound derivatives, enabling the rational design of next-generation pharmaceuticals and functional materials.

Innovations in Catalytic Systems and Materials Science Applications based on Quinoxalinediol

Quinoxaline derivatives have demonstrated significant potential in materials science and catalysis due to their unique electronic and structural properties. Research is actively exploring their use as organic semiconductors, components in dye-sensitized solar cells (DSSCs), and fluorescent probes researchgate.netwu.ac.th. The development of metal complexes incorporating quinoxaline ligands is also a growing area, with applications in homogeneous and heterogeneous catalysis, magnetic materials, and sensing technologies ajol.info. Quinoxalines can also act as photosensitizers, generating reactive oxygen species for various chemical transformations or therapeutic applications benchchem.com. Future research directions for this compound derivatives in this domain include their incorporation into advanced materials like Metal-Organic Frameworks (MOFs) for catalysis and gas storage, their design as efficient emitters for organic light-emitting diodes (OLEDs), and their utilization as novel photocatalysts for green chemistry applications.

Investigation of Supramolecular Assemblies Involving Quinoxalinediol Units

The ability of molecules to self-assemble into ordered supramolecular structures is fundamental to creating advanced functional materials and systems. Quinoxaline derivatives, with their planar aromatic cores and potential for hydrogen bonding and π-π stacking interactions, are amenable to supramolecular assembly benchchem.comresearchgate.netajol.info. Research has explored the use of supramolecular catalysts in quinoxaline synthesis researchgate.net and the incorporation of quinoxaline units into DNA-based π-arrays for energy transfer studies unibe.ch. Future research could focus on designing functionalized this compound units that can self-assemble into specific architectures, such as molecular wires, responsive gels, or ordered thin films for electronic applications. Understanding the non-covalent interactions that govern these assemblies will be key to controlling their structure and function for applications ranging from molecular recognition to advanced materials.

Data Tables

The following tables highlight key findings and trends relevant to the future research directions discussed.

Table 1: Comparative Biological Activities of Selected Quinoxaline Derivatives

This table presents selected biological activities of known quinoxaline derivatives, underscoring the broad therapeutic potential that motivates further research into novel scaffolds like this compound.

| Compound Name / Derivative Type | Primary Activity Observed | Example Activity Metric (if available) | Reference |

| Quinoxaline Derivatives (general) | Analgesic | 56.90% protection (Compound 2) | colab.ws |

| Quinoxaline Derivatives (general) | Anti-inflammatory | 53.91% reduction in oedema (Compound 3) | colab.ws |

| Quinoxaline Derivatives (general) | Antimicrobial | Zone of inhibition against S. aureus | ijpda.orgresearchgate.net |

| Quinoxaline 1,4-Dioxides | Antibacterial | Application in clinic | mdpi.com |

| Quinoxaline-dione Derivatives | Anticonvulsant | Inhibition of seizures in animal models | benchchem.comsapub.org |

| Benzo[g]quinoxaline-5,10-diones | Antitumor | Activity against tumor cell lines | mdpi.comresearchgate.net |

Table 2: Key Computational Parameters for Quinoxaline-2,3-dione Derivatives in Solar Cell Applications

This table illustrates the application of computational methods (DFT/TD-DFT) in predicting properties of quinoxaline derivatives for materials science, specifically in the context of dye-sensitized solar cells. These parameters guide the design of new functional materials.

| Parameter | Description | Typical Range/Value for Promising Derivatives | Reference |

| HOMO Energy Level | Highest Occupied Molecular Orbital energy; influences dye regeneration. | Higher values generally preferred. | wu.ac.th |

| LUMO Energy Level | Lowest Unoccupied Molecular Orbital energy; influences electron injection. | Lower values generally preferred. | wu.ac.th |

| HOMO-LUMO Gap | Difference between LUMO and HOMO; impacts light absorption and charge separation. | Narrower gaps often lead to broader absorption. | wu.ac.th |

| Injection Driving Force (ΔGinject) | Energy difference driving electron injection from dye to semiconductor. | Negative values indicate favorable injection. | wu.ac.th |

| Light-Harvesting Efficiency (LHE) | Efficiency of absorbing incident photons. | Higher values are desirable. | wu.ac.th |

| Open-Circuit Photovoltage (Voc) | Maximum voltage generated by the solar cell. | Higher values are desirable. | wu.ac.th |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5,7-Quinoxalinediol to improve yield and purity?

- Methodological Answer : Synthesis optimization involves evaluating reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). Green chemistry approaches, such as using tin or indium chlorides as catalysts in propargyl aniline derivatives, have shown enhanced efficiency and reduced environmental impact . Reaction monitoring via thin-layer chromatography (TLC) and iterative adjustment of stoichiometric ratios can further refine purity.

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, while infrared (IR) spectroscopy identifies functional groups like hydroxyl and quinoxaline rings. High-resolution mass spectrometry (HRMS) confirms molecular weight and purity. For novel derivatives, X-ray crystallography provides definitive structural validation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Work under a fume hood to avoid inhalation exposure. Store the compound away from oxidizers and monitor decomposition products (e.g., carbon oxides) using gas chromatography. Emergency protocols for skin/eye contact involve immediate flushing with water and medical consultation .

Q. How should researchers design stability studies for this compound under varying environmental conditions?

- Methodological Answer : Conduct accelerated aging tests by exposing the compound to elevated temperatures (40–60°C), humidity (75–95% RH), and UV light. Monitor degradation via HPLC and quantify stability-indicating parameters (e.g., half-life). Use Arrhenius kinetics to predict shelf-life under standard storage conditions .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound be resolved?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based). Adjust variables such as solvent polarity (DMSO vs. aqueous buffers) and cell line specificity. Perform meta-analyses of published data to identify trends or outliers, and conduct dose-response studies to clarify efficacy thresholds .

Q. What computational strategies are effective in modeling the reactivity of this compound derivatives?

- Methodological Answer : Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. Molecular docking simulations assess binding affinities to biological targets like kinases. Validate models with experimental kinetics data and refine using machine learning algorithms trained on structural-activity databases .

Q. How can researchers assess the ecological impact of this compound during disposal?

- Methodological Answer : Perform ecotoxicity assays using model organisms (e.g., Daphnia magna for aquatic toxicity). Measure biodegradation rates via OECD 301 protocols and analyze metabolite toxicity. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect environmental persistence in simulated wastewater .

Q. What experimental frameworks address the compound’s potential for off-target effects in biological systems?

- Methodological Answer : Employ high-throughput screening (HTS) panels to assess selectivity across kinase families or GPCRs. Use CRISPR-Cas9 gene editing to create isogenic cell lines and isolate target-specific effects. Proteomic profiling (e.g., SILAC) identifies unintended protein interactions .

Q. How should conflicting results in catalytic applications of this compound be analyzed?

- Methodological Answer : Replicate studies under standardized conditions (e.g., solvent, temperature, substrate scope). Compare turnover numbers (TON) and activation energies across studies. Use in-situ spectroscopic techniques (e.g., Raman) to monitor intermediate species and propose mechanistic revisions .

Methodological Best Practices

- Reproducibility : Document all experimental parameters (e.g., batch-specific purity, equipment calibration) and share raw data in supplementary materials .

- Literature Review : Use Boolean search strategies (e.g., "this compound AND synthesis NOT industrial") in databases like PubMed and Web of Science. Track references with Zotero or EndNote to ensure citation accuracy .

- Data Presentation : Use scatter plots for dose-response curves and heatmaps for toxicity profiles. Annotate spectra with peak assignments and include error bars in graphical abstracts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.